![molecular formula C10H8FNO2 B2386640 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid CAS No. 1850889-29-0](/img/structure/B2386640.png)
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 1850889-29-0 . It has a molecular weight of 193.18 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-fluoro-5-methyl-1H-indole-2-carboxylic acid . The InChI Code is 1S/C10H8FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 193.18 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to show anticancer activity . This suggests that 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . This suggests that 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity . This suggests that 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives are known to show antitubercular activity . This makes them potentially useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid could potentially be used in the treatment of diabetes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and exert a variety of local and heterotopic biological effects. They maintain intestinal homeostasis and impact liver metabolism and the immune response.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
properties
IUPAC Name |
4-fluoro-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXWTJXKFUUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methyl-1H-indole-2-carboxylic acid |
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